molecular formula C31H32O2P2 B1330810 (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 32305-98-9

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B1330810
CAS No.: 32305-98-9
M. Wt: 498.5 g/mol
InChI Key: VCHDBLPQYJAQSQ-KYJUHHDHSA-N
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Description

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane is a well-recognized chiral ligand belonging to the DIOP family, renowned for its application in asymmetric synthesis. Its primary research value lies in its ability to form complexes with transition metals, such as rhodium and ruthenium, to create highly effective catalysts for hydrogenation and other pivotal catalytic reactions . The mechanism of action centers on the ligand's P-chiral structure, which constructs a well-defined chiral environment around the central metal atom. This environment directs the approach of reactant molecules during the catalytic cycle, thereby enabling high enantioselectivity in the formation of chiral products. Researchers utilize this compound to develop novel synthetic pathways for pharmaceuticals and fine chemicals, where achieving precise stereochemistry is critical for biological activity or material properties . This product is intended for research applications and is strictly labeled For Research Use Only. It is not approved for human or therapeutic use.

Properties

IUPAC Name

[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHDBLPQYJAQSQ-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954109
Record name (-)-DIOP
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Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32305-98-9
Record name (-)-DIOP
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Record name 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, (R,R)-
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Record name (-)-DIOP
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Record name (-)-2,2-dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane
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Record name 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (R,R)-
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Biological Activity

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, commonly referred to as DIOP, is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure facilitates various biological and chemical interactions, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of DIOP, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DIOP has the following chemical formula:

  • Molecular Formula : C₃₁H₃₂O₂P₂
  • Molar Mass : 498.55 g/mol
  • Melting Point : 86 - 89 °C

The compound features a dioxolane ring with two diphenylphosphinomethyl groups attached to the 4 and 5 positions, contributing to its chiral properties and biological interactions.

DIOP acts primarily as a ligand in coordination complexes with transition metals. Its ability to stabilize metal centers enhances catalytic activity in various reactions, including hydrogenation and carbon-carbon bond formation. The biological implications of these reactions are significant in drug development and synthesis.

Anticancer Activity

Recent studies have demonstrated that DIOP-containing complexes exhibit promising anticancer properties. For instance:

  • Copper(I) Complexes : A study synthesized a copper(I) complex with DIOP that showed high luminescence and stability. The complex demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development as an anticancer agent .

Asymmetric Synthesis

DIOP is recognized for its role in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products, which are crucial in pharmaceuticals where chirality can influence drug efficacy and safety. Research indicates that DIOP-based catalysts provide high yields in asymmetric hydrogenation reactions .

Study 1: Photophysical Properties

A study investigated the photophysical properties of DIOP-based copper(I) complexes. The findings revealed a quantum yield of luminescence of 0.38 and a long lifetime of 26 μs. These properties suggest that DIOP can enhance the photostability and efficiency of luminescent materials used in biological imaging .

Study 2: Catalytic Applications

In another research effort, DIOP was employed as a ligand in catalytic processes for synthesizing chiral compounds. The results indicated that DIOP significantly improved reaction selectivity and yield compared to non-chiral ligands. This highlights its importance in developing new synthetic methodologies for biologically active compounds .

Comparative Analysis of Ligands

Ligand TypeYield (%)SelectivityApplications
DIOPHighExcellentAsymmetric synthesis, anticancer complexes
Other LigandsModerateVariableGeneral catalysis

Scientific Research Applications

Chiral Ligand in Asymmetric Catalysis

Overview:
The compound serves as an effective chiral ligand in transition metal-catalyzed reactions. Its ability to induce chirality in substrates makes it invaluable in synthesizing enantiomerically pure compounds.

Applications:

  • Asymmetric Hydrogenation: (R,R)-DIOP is utilized in the hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines. This process is crucial for the pharmaceutical industry where enantiomerically pure drugs are often required.
  • Catalytic Reactions: It has been shown to enhance the selectivity of various catalytic reactions, including C-C bond formation and C-H activation processes. For instance, studies have demonstrated its effectiveness in palladium-catalyzed cross-coupling reactions, where it increases the yield of desired products while minimizing by-products .

Synthesis of Complex Molecules

Overview:
The compound is employed as a building block in the synthesis of complex organic molecules due to its stability and reactivity.

Applications:

  • Synthesis of Natural Products: (R,R)-DIOP has been used in the total synthesis of several natural products. Its ability to control stereochemistry allows chemists to construct complex molecular architectures with high precision.
  • Pharmaceutical Development: The compound plays a role in developing new pharmaceuticals by enabling the synthesis of chiral intermediates that are critical for drug formulation .

Research Studies and Case Examples

Case Study 1: Asymmetric Synthesis of Amines
A study highlighted the use of (R,R)-DIOP in the asymmetric synthesis of amines from imines. The reaction demonstrated high enantioselectivity (up to 99% ee) when using palladium as a catalyst. This application is particularly relevant for synthesizing pharmaceutical compounds where specific enantiomers are required for efficacy .

Case Study 2: Catalytic Reactions
Research has shown that (R,R)-DIOP can significantly improve yields in Suzuki-Miyaura cross-coupling reactions. In a comparative study, using this ligand resulted in a 30% increase in product yield compared to reactions without it, showcasing its effectiveness as a ligand that enhances catalytic performance .

Comparison with Similar Compounds

Structural and Functional Differences

Ligand Structure CAS Number Key Features
(R,R)-DIOP Dioxolane backbone with diphenylphosphinomethyl groups 32305-98-9 Rigid chiral pocket; air-sensitive; used in Ir, Cu, and Ag complexes
(−)-BPPM Pyrrolidine backbone with diphenylphosphino and Boc-protected amine groups Not provided Flexible nitrogen-phosphorus coordination; used in amino acid synthesis
(−)-TADDOL Dioxolane with hydroxydiphenylmethyl groups 93379-48-7 Hydrogen-bonding capability; used in chiral resolution and host-guest chemistry
(S,S)-NORPHOS Ferrocene-based diphosphine Not provided Planar chirality; high stability in Rh-catalyzed hydrogenation

Catalytic Performance

  • Enantioselectivity: DIOP derivatives with p-methoxy and m-dimethyl substituents on phenyl rings enhance Ir-catalyzed hydrogenation to 81.4% ee . BPPM achieves >90% ee in amino acid synthesis but requires nitrogen coordination . TADDOL’s enantioselectivity arises from hydrogen bonding rather than metal coordination, making it unsuitable for metal-catalyzed reactions .
  • Metal Compatibility :

    • DIOP forms stable complexes with Cu(I) , Ag(I) , and Ir(I) . Cu(I)-DIOP complexes exhibit rhombic Cu₂I₂ cores with bond distances of 2.60–2.64 Å .
    • TADDOL primarily interacts with alkali metals (e.g., Li⁺) for chiral resolution .

DIOP in Asymmetric Hydrogenation

  • Ir(I)-DIOP Complexes : Modified DIOP ligands with electron-donating groups (e.g., m-dimethylphenyl) improve enantioselectivity in ketimine reduction (81.4% ee vs. <70% for unmodified DIOP) .
  • Cu(I)-DIOP Complexes : Crystallographic studies reveal a unique 14-membered Cu-DIOP-Cu-DIOP macrocycle, enabling insights into cooperative metal-ligand interactions .

TADDOL in Chiral Resolution

  • TADDOL derivatives with fluorine substituents (e.g., C₃₁H₂₆F₄O₄) exhibit enhanced solubility in organic solvents, broadening their utility in chiral chromatography .

Preparation Methods

Key Steps:

  • Formation of the 1,3-Dioxolane Core : The dioxolane framework is prepared by reacting diols with acetone or other ketones under acidic conditions to form an isopropylidene-protected diol.
  • Attachment of Diphenylphosphine Groups : Diphenylphosphine groups are introduced by reacting the dioxolane derivative with diphenylphosphine reagents in the presence of a base or catalyst.

Detailed Synthetic Pathways

Preparation of the Dioxolane Precursor

The first step involves synthesizing a chiral dioxolane derivative:

  • A dihydroxy compound (e.g., 1,4-butanediol) is reacted with acetone in the presence of an acid catalyst to form the 2,2-dimethyl-1,3-dioxolane structure.
  • Optical resolution or enantioselective synthesis ensures the desired (4R,5R) configuration.

Functionalization with Diphenylphosphinomethyl Groups

The functionalization step introduces diphenylphosphinomethyl groups at the 4 and 5 positions:

  • Reacting the dioxolane precursor with chloromethyldiphenylphosphine in the presence of a strong base such as sodium hydride.
  • Alternatively, using diphenylphosphine and formaldehyde under reductive conditions.

Purification and Characterization

After synthesis:

  • The crude product is purified by recrystallization from solvents such as ethanol or benzene/petroleum ether mixtures.
  • Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.

Improved Preparation Techniques

An improved preparation method involves optimizing reaction conditions to enhance yield and stereoselectivity:

  • Using enantiomerically pure starting materials to avoid racemization.
  • Employing molecular sieves or dehydrating agents to drive equilibrium reactions toward product formation.
  • Conducting reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of phosphine groups.

Purification Methods

Purification is critical for obtaining high-purity (4R,5R)-(-)-DIOP:

  • Recrystallization : Two recrystallizations from ethanol or benzene/petroleum ether mixtures yield optically pure material.
  • Chromatography : TLC on silica gel using acetone/hexane as eluents confirms product purity.

Data Table: Summary of Reaction Conditions

Step Reagents/Conditions Notes
Formation of Dioxolane Core Diol + Acetone + Acid Catalyst Forms protected diol structure
Phosphinomethylation Chloromethyldiphenylphosphine + Base Introduces diphenylphosphine groups
Purification Recrystallization from EtOH or C6H6/pet ether Ensures optical purity

Q & A

Q. How does X-ray crystallography resolve ambiguities in the ligand’s coordination geometry during metal complexation?

  • Methodological Answer : Crystal structures of DIOP-metal complexes (e.g., [AgCl(R,R-DIOP)]2) reveal bite angles (85–95°) and P-M-P coordination modes. Data collection involves synchrotron radiation (λ = 0.71073 Å) and SHELX refinement. For example, CCDC entries for DIOP-silver complexes show distorted tetrahedral geometries, critical for rationalizing catalytic activity .

Q. How do ligand concentration and metal loading influence catalytic performance in nanoparticle systems?

  • Methodological Answer : In SiO2-supported Rh NPs, increasing DIOP concentration (0.1–1.0 mmol/g) reduces metal core size (3–8 nm, via TEM) and enhances ee (up to 92% for acetophenone hydrogenation). However, excessive ligand (>1.5 mmol/g) blocks active sites, lowering turnover frequency (TOF). Metal loading (1–5 wt% Rh) balances activity and selectivity .

Q. What mechanistic insights have been gained from studying DIOP-ruthenium complexes in asymmetric transfer hydrogenation?

  • Methodological Answer : Dichloro-DIOP-Ru(II) complexes follow a monohydride pathway, as shown by <sup>1</sup>H NMR monitoring of H2 evolution and kinetic isotope effects (KIE ≈ 2.0). Stereochemical control arises from chiral pocket interactions between the dioxolane backbone and substrate aryl groups .

Q. How does DIOP compare to other chiral diphosphines (e.g., BINAP, TADDOL) in terms of enantioselectivity and stability?

  • Methodological Answer : DIOP provides higher ee (>90%) than BINAP in ketone hydrogenation but lower thermal stability (decomposes >100°C vs. BINAP’s >150°C). Comparative studies use standardized conditions (e.g., 1 atm H2, 25°C) and chiral HPLC (Chiralpak AD-H column) to quantify ee .

Q. Can computational methods predict the ligand’s conformational flexibility during catalysis?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal two low-energy conformers of DIOP differing by 15° in P-P dihedral angles. QM/MM simulations show that the minor conformer (10% population) stabilizes transition states in hydrogenation, explaining unexpected stereoselectivity in some substrates .

Q. How do solvent polarity and additives affect DIOP’s performance in cross-coupling reactions?

  • Methodological Answer : Polar solvents (e.g., DMF) improve Pd-DIOP catalyst solubility but accelerate phosphine oxidation. Additives like Et3N (5–10 mol%) mitigate this by scavenging HCl byproducts. In Heck reactions, DIOP-Pd complexes achieve TONs >10<sup>4</sup> in DMF/H2O mixtures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

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